Product packaging for Methyl 3-(1h-pyrazol-3-yl)propiolate(Cat. No.:)

Methyl 3-(1h-pyrazol-3-yl)propiolate

Cat. No.: B13322119
M. Wt: 150.13 g/mol
InChI Key: RQJUMHRFPYECNO-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrazol-3-yl)propiolate is a chemical compound with the molecular formula C 7 H 6 N 2 O 2 and is valued in research as a versatile building block for synthesizing more complex molecules . The compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of potential therapeutic applications . Functionalized pyrazole derivatives analogous to this compound are frequently explored as ligands in coordination chemistry and metal-catalyzed reactions, and are considered highly promising pharmacophores . Specifically, pyrazole-core structures are prominent in drug discovery efforts targeting various diseases. Research into similar pyrazole-based compounds has demonstrated their potential as inhibitors of metalloproteinases, such as meprin α and β, which are emerging as targets in conditions like cancer, Alzheimer's disease, and fibrotic disorders . The structural adroitness of the pyrazole ring allows for diverse chemical modifications, making derivatives of this compound useful intermediates for generating libraries of molecules for biological screening . Researchers utilize this reagent in the synthesis of novel compounds to investigate anti-inflammatory, analgesic, and antibacterial activities, among others . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B13322119 Methyl 3-(1h-pyrazol-3-yl)propiolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

methyl 3-(1H-pyrazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C7H6N2O2/c1-11-7(10)3-2-6-4-5-8-9-6/h4-5H,1H3,(H,8,9)

InChI Key

RQJUMHRFPYECNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=NN1

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 1h Pyrazol 3 Yl Propiolate and Analogues

Strategic Retrosynthetic Analysis Approaches for Pyrazole-Propiolate Systems

A strategic retrosynthetic analysis of Methyl 3-(1H-pyrazol-3-yl)propiolate reveals several viable synthetic pathways. The primary disconnection is the C-C bond between the pyrazole (B372694) ring and the propiolate moiety. This leads to two main precursor types: a functionalized pyrazole and a propiolate synthon.

Route A: Transition Metal-Catalyzed Cross-Coupling

This approach involves disconnecting the bond between the pyrazole C3 carbon and the alkyne. This suggests a transition metal-catalyzed cross-coupling reaction, such as the Sonogashira coupling, as the key forward synthetic step. The retrosynthetic precursors would be a 3-functionalized pyrazole (e.g., 3-halopyrazole or 3-triflate pyrazole) and methyl propiolate or a terminal alkyne that can be subsequently carboxylated and esterified.

Route B: Cyclocondensation

An alternative retrosynthetic approach involves the disconnection of the pyrazole ring itself. This strategy envisions the construction of the pyrazole ring from acyclic precursors that already contain the propiolate group. A key disconnection here is the C-N and N-N bonds of the pyrazole, leading back to a hydrazine (B178648) derivative and a β-alkynyl-β-ketoester or a similar 1,3-dielectrophilic species bearing the propiolate functionality.

Precursor Chemistry and Synthesis of Key Intermediates

The success of the synthetic strategies outlined above hinges on the efficient preparation of key intermediates.

Alkynylation Reactions to Form the Propiolate Moiety

The propiolate moiety can be introduced in several ways. Methyl propiolate itself is a commercially available reagent. chemicalbook.com However, for the synthesis of analogues, various alkynylation reactions can be employed. Standard esterification of propiolic acid with methanol, often catalyzed by acid, is a common method. acs.org Alternatively, terminal alkynes can be converted to their corresponding propiolate esters. This can be achieved through carboxylation of the terminal alkyne followed by esterification.

Functionalization of Pyrazole Precursors

For cross-coupling strategies, appropriately functionalized pyrazole precursors are essential. The synthesis of 3-halopyrazoles, particularly 3-iodopyrazoles, is a critical step. These can be prepared through various methods, including the Sandmeyer reaction from 3-aminopyrazoles or via halogenation of pyrazole precursors. arkat-usa.org For instance, N-protected 3-iodopyrazole derivatives have been synthesized and utilized in subsequent cross-coupling reactions. arkat-usa.orgresearchgate.net The protection of the pyrazole nitrogen, often with groups like ethoxyethyl (EtOEt) or Boc, is frequently necessary to control regioselectivity and prevent side reactions during coupling. arkat-usa.orgresearchgate.net

Direct and Regioselective Synthesis of this compound

Direct methods for the synthesis of the target molecule aim to construct the pyrazole-propiolate system in a single or few steps with high regioselectivity.

Condensation Reactions with Pyrazole Derivatives

The formation of the pyrazole ring through cyclocondensation is a powerful and widely used method. nih.govbeilstein-journals.orgmdpi.com In the context of this compound synthesis, this would involve the reaction of a hydrazine with a β-ketoester that already contains the alkyne functionality. For example, a β-alkynyl-β-ketoester can undergo cyclocondensation with hydrazine or its derivatives to yield the desired pyrazole propiolate. nih.govbeilstein-journals.org The regioselectivity of this reaction is a key consideration, especially when using substituted hydrazines.

One documented synthesis involves the [3+2] cycloaddition of diazo(trimethylsilyl)methylmagnesium bromide with ketones, followed by reaction with ethyl propiolate to form trisubstituted pyrazoles. organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions in Propiolate Synthesis

Transition metal-catalyzed cross-coupling reactions are among the most efficient methods for forming C-C bonds between aryl/heteroaryl halides and terminal alkynes. The Sonogashira coupling is a prominent example and has been successfully applied to the synthesis of alkyne-substituted pyrazoles. arkat-usa.orgresearchgate.netumich.edu This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. arkat-usa.orgresearchgate.netumich.edu

In a relevant study, N-protected 3-iodo-1H-pyrazole derivatives were successfully coupled with phenylacetylene (B144264) under standard Sonogashira conditions, demonstrating the feasibility of this approach for the synthesis of 3-alkynylpyrazoles. arkat-usa.orgresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields.

Below is a table summarizing typical conditions for Sonogashira coupling of 3-iodopyrazole derivatives.

CatalystCo-catalystBaseSolventTemperatureYieldReference
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp.High arkat-usa.orgresearchgate.net
PdCl₂(PPh₃)₂CuIEt₃NDMF80 °CGood arkat-usa.orgresearchgate.net

Other transition metals, such as copper, have also been utilized in the alkynylation of heterocycles. acs.orgdntb.gov.uarsc.orgnih.govresearchgate.net Copper-catalyzed N-alkynylation of pyrazoles has been reported, although C-alkynylation is more relevant for the synthesis of the target compound. dntb.gov.ua Direct C-H alkynylation of pyrazoles represents an atom-economical alternative to cross-coupling reactions, though achieving regioselectivity at the C3 position can be challenging.

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazole derivatives from three or more starting materials in a single step. nih.govfrontiersin.org This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and reaction time. researchgate.net For the synthesis of pyrazole structures, MCRs can be designed to proceed through various pathways, including (3+2)-cyclocondensation and (3+2)-cycloaddition key steps. nih.gov

While a direct MCR synthesis of this compound is not extensively documented, the principles of MCR design can be applied to devise potential synthetic routes. A hypothetical three-component reaction could involve a hydrazine derivative, a propiolate derivative, and a third component that introduces the pyrazole ring. For instance, a one-pot reaction of hydrazine, methyl propiolate, and a suitable three-carbon building block could theoretically yield the desired product. mdpi.com The success of such an MCR would depend on the careful selection of reactants and catalysts to ensure the desired reaction cascade. epfl.ch

The versatility of MCRs allows for the generation of a library of pyrazole analogues by systematically varying the starting materials. mdpi.combeilstein-journals.org For example, substituted hydrazines or different propiolate esters could be employed to produce a range of functionalized pyrazole propiolates. The modular nature of MCRs makes them highly attractive for combinatorial chemistry and drug discovery efforts. nih.gov

Table 1: Comparison of Conventional Synthesis vs. a Hypothetical MCR for Pyrazole Derivatives.
FeatureConventional Linear SynthesisMulti-Component Reaction (MCR)
Number of StepsMultiple steps with isolation of intermediatesSingle pot reaction
Atom EconomyOften lower due to stoichiometric byproductsGenerally high, as most atoms are incorporated into the final product
YieldOverall yield can be low due to multiple stepsCan provide good to excellent yields in a single step
PurificationRequires purification at each stepSingle final purification
Environmental ImpactMore solvent waste and energy consumptionGreener approach with reduced waste and energy use

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

A significant challenge in the synthesis of substituted pyrazoles is the control of regioselectivity, as the reaction of unsymmetrical precursors can lead to the formation of two or more regioisomers. nih.govnih.gov The desired biological activity or material property is often associated with a single isomer, making regiocontrol a critical aspect of the synthetic design. nih.gov

Mechanistic Elucidation of Regioisomeric Control

The formation of pyrazoles often proceeds through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. nih.govthieme-connect.comrsc.org The regioselectivity of this reaction is governed by the electronic and steric properties of both the 1,3-dipole (e.g., a diazo compound or nitrile imine) and the dipolarophile (e.g., an alkyne or alkene). nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to understand the reaction mechanism and predict the favored regioisomer. rsc.org These studies often analyze the energies of the transition states leading to the different products, with the lowest energy pathway corresponding to the major isomer. rsc.org Experimental techniques like 2D NMR (e.g., NOESY and HMBC) are crucial for the unambiguous structural determination of the resulting regioisomers. rsc.org

In the context of synthesizing this compound, the reaction of a hydrazine with a β-ketoester or a similar precursor can lead to two possible regioisomers. The regiochemical outcome is influenced by the nature of the substituents on both reactants and the reaction conditions. nih.gov The mechanism typically involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The site of the initial nucleophilic attack of the hydrazine on the dicarbonyl compound is a key determinant of the final regioselectivity. researchgate.net

Influence of Catalyst Systems and Reaction Conditions on Selectivity

The choice of catalyst and reaction conditions can have a profound impact on the regioselectivity of pyrazole synthesis. conicet.gov.ar Both acid and base catalysis can be employed, and the nature of the catalyst can influence the reaction pathway. For instance, in the reaction of β-enamino diketones with phenylhydrazine, the use of a protic solvent can favor one regioisomer, while an aprotic solvent can lead to the formation of the other as the major product. researchgate.net

Metal catalysts, including those based on copper, ruthenium, and iron, have been shown to control the regioselectivity in various pyrazole syntheses. organic-chemistry.orgacs.org For example, copper-catalyzed sydnone-alkyne cycloadditions can provide 1,4-disubstituted pyrazoles with high regioselectivity. acs.org The choice of ligand in these catalytic systems can also play a critical role in directing the stereochemical outcome of the reaction. nih.gov

The reaction temperature, solvent polarity, and even the use of microwave irradiation can also influence the regioselectivity. conicet.gov.arnih.gov Fluorinated alcohols, for instance, have been shown to dramatically increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol. conicet.gov.ar By carefully optimizing these parameters, it is possible to achieve a high degree of control over the formation of the desired pyrazole regioisomer.

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis.
FactorInfluence on RegioselectivityExamples
SolventCan influence the stability of intermediates and transition states. researchgate.netProtic vs. aprotic solvents, fluorinated alcohols. conicet.gov.arresearchgate.net
CatalystCan coordinate to reactants and direct the reaction pathway. organic-chemistry.orgAcid/base catalysis, metal catalysts (Cu, Ru, Fe). organic-chemistry.org
TemperatureCan affect the kinetic vs. thermodynamic product distribution.Higher temperatures may favor the thermodynamically more stable isomer.
Substituent EffectsElectronic and steric properties of substituents on the reactants. nih.govElectron-withdrawing or -donating groups on the hydrazine or dicarbonyl compound.
Microwave IrradiationCan accelerate reactions and sometimes alter selectivity. nih.govRapid synthesis of pyrazole derivatives. nih.gov

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 3 1h Pyrazol 3 Yl Propiolate

Cycloaddition Reactions Involving the Propiolate Moiety

The electron-withdrawing nature of the methoxycarbonyl group activates the triple bond of methyl 3-(1H-pyrazol-3-yl)propiolate, rendering it an excellent dipolarophile for cycloaddition reactions. These reactions provide efficient routes to complex heterocyclic systems.

The reaction of this compound with nitrilimines, which are typically generated in situ from the corresponding hydrazonoyl halides, is a prominent example of a [3+2] dipolar cycloaddition. This transformation leads to the formation of highly substituted pyrazole (B372694) derivatives. For instance, the reaction with C-aryl-N-phenylnitrilimines results in the synthesis of novel and complex pyrazolo[1,5-a]pyrazoles.

A notable application of this reactivity is the one-pot synthesis of methyl 3-(1-aryl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole-5-carboxylates. This process involves the reaction of this compound with hydrazonoyl chlorides in the presence of a base. The reaction proceeds through the in situ formation of a nitrilimine, which then undergoes a [3+2] cycloaddition with the propiolate.

In the [3+2] cycloaddition of nitrilimines to the activated alkyne of this compound, the regiochemical outcome is a critical aspect. The reaction of C,N-disubstituted nitrilimines with this propiolate derivative has been shown to proceed with high regioselectivity. The addition occurs in a manner where the carbon atom of the nitrilimine attacks the β-carbon of the propiolate (the carbon atom further from the ester group), and the nitrogen atom of the nitrilimine attacks the α-carbon. This regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile. The electron-withdrawing ester group polarizes the triple bond, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by the carbon of the nitrilimine. This leads to the formation of a single regioisomer in many cases.

Currently, there is a lack of specific research findings in the available scientific literature detailing the stereochemical considerations of cycloaddition reactions involving this compound. As the cycloaddition occurs on a linear alkyne, the initial reaction does not generate any stereocenters on the newly formed ring unless a chiral dipole or catalyst is employed. Subsequent transformations of the cycloadduct could, however, involve stereoselective steps.

While activated alkynes are known to participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions, there is no specific information available in the scientific literature regarding the reactivity of this compound in such transformations. The viability of this compound in Diels-Alder reactions would depend on the diene partner and the reaction conditions, but specific examples have not been reported.

[3+2] Dipolar Cycloadditions with Nitrilimines and Related Dipoles

Nucleophilic and Electrophilic Additions to the Alkyne Triple Bond

The polarized nature of the alkyne in this compound makes it susceptible to both nucleophilic and electrophilic attack. Nucleophilic addition is particularly common due to the electron-withdrawing effect of the adjacent ester group.

The addition of heteronucleophiles to activated alkynes, such as this compound, is a well-established method for the synthesis of a variety of functionalized alkenes and heterocycles. While specific studies on this compound are limited, the general reactivity patterns of activated alkynes can be inferred.

Nitrogen Nucleophiles: Amines can add to the activated alkyne in a conjugate addition fashion. This reaction typically yields enamines, which may exist as a mixture of E and Z isomers. The regioselectivity of the addition is dictated by the electronic and steric factors of both the alkyne and the amine.

Oxygen Nucleophiles: Alcohols and phenols can also add to activated alkynes, usually under basic or acidic catalysis, to form enol ethers. The reactivity of oxygen nucleophiles is generally lower than that of nitrogen or sulfur nucleophiles.

Sulfur Nucleophiles: Thiols are highly effective nucleophiles for conjugate addition to activated alkynes. These reactions are often rapid and proceed under mild conditions to afford vinyl sulfides. The high nucleophilicity of the thiolate anion facilitates this transformation.

The general mechanism for these additions involves the attack of the nucleophile on the β-carbon of the alkyne, leading to a resonance-stabilized carbanion intermediate, which is then protonated to give the final product. The stereochemical outcome of these additions can be influenced by the reaction conditions, with the trans addition product (E-isomer) often being the thermodynamically favored product.

Carbofunctionalization Reactions of the Propiolate

The propiolate portion of the molecule is characterized by an electrophilic alkyne, activated by the adjacent electron-withdrawing methyl ester group. This makes it highly susceptible to nucleophilic attack and a valuable component in cycloaddition reactions.

Michael Addition: The activated triple bond readily undergoes conjugate or Michael addition reactions with a wide array of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position of the propiolate. For instance, the addition of azoles to methyl propiolate is a known method for creating ligands with multiple heterocyclic rings. mdpi.com The reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one, a related activated alkyne, proceeds via a double Michael addition to yield 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. mdpi.com Similarly, this compound can react with various nucleophiles, as outlined in the table below.

Nucleophile TypeReaction ConditionsProduct TypeReference Example
AminesBase catalysis (e.g., Et3N)β-Enaminoates researchgate.net
ThiolsBase catalysisβ-Thioenol ethersGeneral Michael Addition
PyrazolesLewis acid or base catalysisN-vinylated pyrazoles mdpi.comnih.gov
Active Methylene (B1212753) CompoundsBase catalysis (e.g., NaH, K2CO3)Functionalized alkenesGeneral Michael Addition

Cycloaddition Reactions: The electron-deficient alkyne of methyl propiolate is an excellent dienophile in Diels-Alder reactions and a partner in 1,3-dipolar cycloadditions. wikipedia.org These reactions provide efficient pathways to construct various carbocyclic and heterocyclic ring systems. For example, [3+2] cycloaddition reactions with diazo compounds or their precursors can be used to synthesize di- and trisubstituted pyrazoles. nih.govorganic-chemistry.org

Reactivity and Functionalization of the Pyrazole Heterocycle

The pyrazole ring is an aromatic, electron-rich heterocycle. Its reactivity is dictated by the presence of two nitrogen atoms, which influence the electron distribution within the ring. researchgate.net One nitrogen atom is pyrrole-like and can be deprotonated, while the other is pyridine-like and basic. researchgate.netpharmaguideline.com

Due to the electron-donating effect of the two nitrogen atoms, the pyrazole ring is activated towards electrophilic attack. The charge density is highest at the C4 position, making it the primary site for electrophilic aromatic substitution. researchgate.netpharmaguideline.com The C3 and C5 positions are comparatively electron-deficient and less reactive towards electrophiles. researchgate.net Common electrophilic substitution reactions applicable to the pyrazole ring include halogenation, nitration, and acylation. pharmaguideline.comslideshare.net For instance, electrophilic substitution on 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole occurs exclusively at the C4 position. researchgate.net

ReactionTypical ReagentsExpected ProductReference
NitrationHNO3/H2SO44-Nitro-pyrazole derivative slideshare.net
HalogenationNBS, NCS, I24-Halo-pyrazole derivative researchgate.net
AcylationAcyl chloride/Lewis acid4-Acyl-pyrazole derivative slideshare.net
Vilsmeier-HaackPOCl3/DMF4-Formyl-pyrazole derivative nih.gov

The N-unsubstituted pyrazole ring exhibits amphoteric properties. researchgate.net The pyrrole-like nitrogen (N1) is acidic and can be easily deprotonated by a base to form a pyrazolate anion. pharmaguideline.com This anion is a potent nucleophile and readily reacts with electrophiles, such as alkyl halides, leading to N-alkylation. pharmaguideline.com The pyridine-like nitrogen (N2) is basic and can be protonated or react with electrophiles. pharmaguideline.com

While the electron-rich pyrazole ring is generally resistant to nucleophilic aromatic substitution, the C3 and C5 positions can be attacked by strong nucleophiles, particularly if the ring is activated by electron-withdrawing groups. researchgate.net Such reactions can sometimes lead to ring-opening. pharmaguideline.com Theoretical studies on pyrazaboles have explored their ring-opening reactions with nucleophiles like amines and pyrazoles. scholaris.ca

Intramolecular Cyclization and Rearrangement Phenomena

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, providing access to fused heterocyclic systems. For example, aminopyrazoles are known to react with alkynes like methyl propiolate to form pyrazolo[1,5-a]pyrimidines. researchgate.net If the N1 position of the pyrazole in the target molecule were functionalized with a suitable nucleophilic group, an intramolecular Michael addition onto the propiolate could lead to the formation of a fused ring system. Tandem intramolecular cyclization/methylation reactions have been used to construct spiropyrazolines from functionalized pyrazoline precursors. nih.gov

Rearrangement reactions are also known in pyrazole chemistry. A Fries-type rearrangement has been observed in 3-acyloxypyrazoles, where an acyl group migrates from the oxygen atom to the C4 position of the ring under the influence of a Lewis acid. researchgate.net Additionally, a pharmaguideline.comsmolecule.com-Wittig rearrangement has been reported for propargyl-oxy-pyrazolones, which proceeds through a sequence of a Michael-type attack, cyclization, and rearrangement. nih.gov These examples suggest potential transformation pathways for appropriately substituted derivatives of this compound.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates selective functionalization strategies.

Chemoselectivity: The distinct reactivity of the pyrazole N-H, the pyrazole C4-H, and the propiolate alkyne allows for high chemoselectivity.

N-Functionalization: The acidic N-H can be selectively targeted with bases to facilitate N-alkylation or N-acylation without affecting the other positions. pharmaguideline.com

C4-Functionalization: Electrophilic substitution can be directed exclusively to the C4 position under acidic or neutral conditions. pharmaguideline.comresearchgate.net

Propiolate Functionalization: The electrophilic alkyne is the preferred site for attack by soft nucleophiles in Michael additions or for participation in cycloaddition reactions. nih.govwikipedia.org

Regioselectivity:

N-Alkylation: For asymmetrically substituted pyrazoles, N-alkylation can produce a mixture of regioisomers. The outcome is influenced by the reaction conditions and the steric and electronic properties of the substituents on the pyrazole ring. researchgate.net

Cyclocondensation: The synthesis of substituted pyrazoles via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines can also lead to regioisomeric products, with the selectivity depending on steric and electronic factors. nih.govmdpi.com Syntheses of functionalized isoxazoles and pyrazoles from fluoroalkyl ynones have been developed with high regioselectivity. enamine.net

Stereoselectivity: The primary source of stereoisomerism in reactions of this molecule arises from additions across the triple bond, which can generate E or Z isomers. It has been demonstrated that the stereochemical outcome of the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled. A switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles was achieved where the choice of catalyst (Ag₂CO₃) was crucial in determining the stereoselectivity of the product. nih.gov This provides a powerful strategy for controlling the geometry of the resulting vinylpyrazole derivatives.

Role in Complex Molecular Architecture and Method Development in Organic Synthesis

Utility as a Building Block for Novel Fused Pyrazole (B372694) Systems

The strategic placement of reactive sites within Methyl 3-(1H-pyrazol-3-yl)propiolate allows it to participate in a variety of cyclization and annulation reactions, leading to the formation of novel fused pyrazole systems. These fused heterocycles are of significant interest in medicinal chemistry and materials science.

The construction of pyrazolo-annulated systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often relies on the reaction of a pyrazole precursor bearing a reactive side chain with a suitable cyclization partner. mdpi.com While direct examples using this compound are not extensively detailed, the reactivity of analogous systems demonstrates its potential. For instance, the synthesis of pyrazolo[3,4-b]quinolines can be achieved through multicomponent reactions involving aminopyrazoles, aldehydes, and an active methylene (B1212753) compound, showcasing a strategy where a pyrazole building block is central to the annulation process. mdpi.com The propiolate group in this compound serves as a potent Michael acceptor and dienophile, enabling cycloaddition and conjugate addition-cyclization cascades to form new rings fused to the pyrazole core.

The table below illustrates representative examples of synthetic routes to pyrazolo-annulated systems, highlighting the types of reactants and conditions that are analogous to potential applications of this compound.

Fused SystemGeneral ReactantsReaction TypeSignificance
Pyrazolo[1,5-a]pyrimidinesAminopyrazole and 1,3-Dicarbonyl CompoundCondensation/CyclizationCore scaffold in medicinal chemistry. mdpi.com
Pyrazolo[3,4-b]pyridinesAminopyrazole and EnaminoneCondensation/AnnulationBiologically active heterocyclic systems. mdpi.com
Pyrazolo[3,4-b]quinolinesAminopyrazole, Aldehyde, AnilinesMulticomponent ReactionUsed as fluorescent sensors and bioactive agents. mdpi.com

Beyond simple fused systems, pyrazole-propiolates are instrumental in constructing more complex polyheterocyclic scaffolds. The sequential or one-pot reactivity of the pyrazole and propiolate moieties allows for the assembly of multiple heterocyclic rings. For example, the synthesis of a pyrazolyl-triazole system has been demonstrated through the reaction of 3-azido-1H-pyrazole with ethyl acetoacetate, where the pyrazole serves as a stable platform for the construction of an adjacent triazole ring. nih.gov The propiolate group in this compound is an ideal partner for azide-alkyne cycloaddition reactions (a form of "click chemistry"), providing a straightforward entry into pyrazolyl-1,2,3-triazole scaffolds. This strategy allows for the fusion of two important pharmacophores into a single molecule.

Contribution to the Development of Advanced Organic Synthesis Methodologies

The unique reactivity of pyrazole-propiolates has spurred the development of new synthetic methods, particularly in the areas of reaction cascades and catalysis, aimed at improving synthetic efficiency and molecular complexity.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to building complex molecules. nih.gov Alkyl propiolates are effective reagents in such transformations. A notable example is an L-proline-catalyzed, three-component domino reaction where alkyl propiolates react with hydrazines and β-ketoesters. rsc.org This reaction proceeds via a double Michael domino process to furnish alkyl 3,3-bis(5-hydroxy-1H-pyrazol-4-yl)propanoates, demonstrating the power of the propiolate moiety to orchestrate a multi-step sequence in one pot. rsc.org Such methodologies, which form several new bonds and stereocenters with high atom economy, are central to modern green chemistry principles. nih.gov

The following table summarizes a key domino reaction involving alkyl propiolates, which is representative of the potential applications of this compound.

Reaction NameKey ReactantsCatalystProduct ClassMechanism Highlight
Three-Component Domino ReactionHydrazine (B178648), β-Ketoester, Alkyl PropiolateL-prolineAlkyl 3,3-bis(5-hydroxy-1H-pyrazol-4-yl)propanoatesDouble Michael Domino Process. rsc.org

The advancement of pyrazole chemistry is closely linked to the development of specialized catalyst systems that can control the outcome of reactions involving pyrazole-containing substrates. mdpi.com For reactions involving pyrazole-propiolates, catalysis is key to achieving high yield and regioselectivity.

Organocatalysis : Amino acids like L-proline have emerged as effective organocatalysts for multicomponent reactions that assemble pyrazole-containing structures, often under environmentally benign aqueous conditions. rsc.org

Heterogeneous Catalysis : Solid-supported catalysts, such as the sulfonic acid resin Amberlyst-70, have been employed for the greener synthesis of pyrazoles via condensation reactions, offering advantages like easy catalyst recovery and reuse. researchgate.net

Metal Catalysis : Transition metal complexes, particularly those involving ruthenium, play a role in transformations of pyrazole-containing molecules. mdpi.com Protic pyrazole ligands can cooperate with the metal center to facilitate catalytic processes like transfer hydrogenation, where the pyrazole NH group may act as a proton shuttle. mdpi.com The development of such bifunctional catalysts is crucial for activating substrates and enabling challenging transformations in pyrazole chemistry.

Precursor for Structurally Diverse Chemical Libraries in Synthetic Research

In drug discovery and materials science, the ability to rapidly generate libraries of structurally diverse compounds is essential for screening and optimization. This compound is an excellent scaffold for diversity-oriented synthesis. The molecule contains multiple points for diversification:

N1-Substitution of the Pyrazole Ring : The unsubstituted NH of the pyrazole can be alkylated or arylated with a wide variety of electrophiles.

Michael Addition to the Alkyne : The electron-deficient triple bond is susceptible to conjugate addition by a vast library of nucleophiles (e.g., amines, thiols, alcohols), introducing diverse functional groups.

Modification of the Ester : The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other esters, further expanding the structural diversity.

Methodologies such as consecutive three-component syntheses, which use simple building blocks like propynal diethylacetal (a propiolate synthon) to generate libraries of 3-(hetero)aryl-1H-pyrazoles, underscore the utility of this chemical space. mdpi.com By applying a similar logic, one could start with this compound and react it with various libraries of reagents at its different reactive sites to quickly assemble a large and diverse collection of novel pyrazole derivatives for biological screening.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 1h Pyrazol 3 Yl Propiolate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 3-(1H-pyrazol-3-yl)propiolate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial relationships of atoms within the molecule.

The structural backbone of a this compound derivative would be elucidated through a suite of NMR experiments.

¹H NMR: This fundamental 1D experiment provides information on the chemical environment, number, and splitting patterns of protons. For a typical derivative, one would expect to observe distinct signals for the pyrazole (B372694) ring protons (at C4 and C5), the methyl ester protons, and any protons on substituent groups. The coupling constants (J-values) between adjacent protons would help establish their connectivity.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. Key signals would include those for the ester carbonyl carbon, the acetylenic carbons, the pyrazole ring carbons, and the methyl ester carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To confirm the assignments from 1D spectra, several 2D experiments are essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the mapping of entire spin systems within the molecule. For instance, it would definitively connect the signals of adjacent protons on the pyrazole ring or on alkyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is crucial for connecting different fragments of the molecule, for example, by showing a correlation from the pyrazole ring protons to the acetylenic carbons or from the methyl protons to the ester carbonyl carbon.

A hypothetical table of expected NMR data is presented below to illustrate the type of information generated from these techniques.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrazole-H4Expected: ~6.5Expected: ~110Pyrazole-C3, Pyrazole-C5
Pyrazole-H5Expected: ~7.6Expected: ~135Pyrazole-C3, Pyrazole-C4
-OCH₃Expected: ~3.8Expected: ~52Ester C=O
Acetylenic-C (α)-Expected: ~80-
Acetylenic-C (β)-Expected: ~75Pyrazole-H4
Ester C=O-Expected: ~154-OCH₃
Pyrazole-C3-Expected: ~145Pyrazole-H4, Pyrazole-H5
Pyrazole-N-HExpected: Broad signal-Pyrazole-C3, Pyrazole-C5

Note: The chemical shifts are hypothetical and serve as illustrative examples of expected regions.

For N-unsubstituted pyrazoles such as this compound, annular tautomerism is a key consideration. The proton on the nitrogen can reside on either N1 or N2, leading to two different tautomers (3-substituted vs. 5-substituted). NMR spectroscopy is the primary method to study this equilibrium in solution.

Variable temperature (VT) NMR studies can be employed to investigate the dynamics of this tautomeric exchange. At room temperature, if the exchange is fast on the NMR timescale, averaged signals for the C3/C5 and C4 protons might be observed. Upon cooling, the exchange can be slowed, potentially allowing for the observation of distinct signals for each tautomer. The integration of these signals would then allow for the determination of the equilibrium constant (KT). The choice of solvent is also critical, as it can significantly influence the position of the tautomeric equilibrium.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline solid. This technique would yield a three-dimensional model of the molecule, confirming its connectivity, stereochemistry, and conformation in the solid state.

SCXRD is the gold standard for distinguishing between regioisomers. For instance, in reactions that could potentially yield both this compound and Methyl 3-(1H-pyrazol-5-yl)propiolate, SCXRD analysis of a suitable crystal would provide an unambiguous assignment of the correct isomer. The resulting crystal structure would precisely locate the propiolate substituent at either the C3 or C5 position of the pyrazole ring. Furthermore, for chiral derivatives, SCXRD can be used to determine the absolute configuration.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the supramolecular chemistry of the compound. For this compound, the N-H group of the pyrazole ring is a strong hydrogen bond donor, while the pyrazole N2 atom and the ester carbonyl oxygen are potential hydrogen bond acceptors. The analysis would likely reveal hydrogen bonding motifs, such as chains or dimers, that dictate the crystal packing. Other weaker interactions, like C-H···π or π-π stacking between pyrazole rings, would also be identified and quantified to provide a complete picture of the solid-state architecture.

Interaction TypeDonorAcceptorTypical Distance (Å)Potential Motif
Hydrogen BondPyrazole N-HPyrazole N2~2.8 - 3.2Chains, Dimers
Hydrogen BondPyrazole N-HEster C=O~2.9 - 3.3Chains, Dimers
π-π StackingPyrazole RingPyrazole Ring~3.3 - 3.8Stacked columns
C-H···π InteractionC-HPyrazole Ring (π-face)~2.5 - 2.9 (H to centroid)Herringbone or T-shaped packing

High-Resolution Mass Spectrometry for Mechanistic and Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula.

In addition to molecular formula confirmation, HRMS coupled with tandem MS (MS/MS) techniques is used to study fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic fingerprint of daughter ions is produced. The analysis of these fragments provides structural information that corroborates data from NMR. For example, a common fragmentation pathway for pyrazoles involves the loss of N₂ or HCN. The fragmentation of the propiolate side chain would also yield characteristic ions. These fragmentation pathways are not only useful for structural confirmation but can also be instrumental in mechanistic studies of reactions involving the parent molecule, helping to identify intermediates and byproducts by tracing the mass of labeled atoms.

Vibrational Spectroscopy (IR, Raman) for Detailed Molecular Vibrational Analysis

The molecular structure of "this compound" is characterized by three main components, each with distinct vibrational signatures: the pyrazole ring, the propiolate (alkyne ester) functional group, and the methyl group.

Key Vibrational Modes and Research Findings:

Alkyne Group (C≡C): The carbon-carbon triple bond of the propiolate moiety is one of the most characteristic features in the vibrational spectrum. The C≡C stretching vibration is expected to appear in the range of 2100-2200 cm⁻¹ in the IR spectrum. smolecule.com Its intensity can vary; in symmetrically substituted alkynes, this mode can be weak or absent in the IR spectrum but strong in the Raman spectrum, illustrating the complementary nature of the two techniques. For a related compound, "Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate," this stretching vibration is noted to have an expected value of 2180 ± 10 cm⁻¹. smolecule.com

Ester Group (C=O and C-O): The ester functional group gives rise to two prominent stretching vibrations. The carbonyl (C=O) stretching mode is typically one of the strongest bands in the IR spectrum, appearing in the region of 1700-1730 cm⁻¹. This strong absorption is a reliable indicator of the presence of the ester. The C-O stretching vibrations of the ester are also significant and are generally found in the 1200-1300 cm⁻¹ region.

Pyrazole Ring Vibrations: The pyrazole heterocycle exhibits several characteristic vibrational modes. researchgate.netmdpi.com

N-H Stretch: For the unsubstituted "1H-pyrazole" ring, a broad N-H stretching band is expected in the region of 3100-3300 cm⁻¹, the broadening being indicative of hydrogen bonding in the solid state.

C-H Stretch: Aromatic C-H stretching vibrations from the pyrazole ring typically occur just above 3000 cm⁻¹. derpharmachemica.com

Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are observed in the 1400-1600 cm⁻¹ range. For some pyrazole-containing compounds, these bands have been noted between 1570–1615 cm⁻¹. mdpi.com

Ring Deformation: In-plane and out-of-plane deformation modes of the pyrazole ring appear at lower frequencies, typically below 1000 cm⁻¹. For instance, a pyrazole ring deformation has been experimentally and theoretically observed at 634 cm⁻¹ and 640 cm⁻¹, respectively, in a related derivative. derpharmachemica.com A C-N stretching vibration of the pyrazole ring has also been identified at 1290 cm⁻¹. researchgate.net

Methyl Group (CH₃): The methyl group of the ester displays characteristic symmetric and asymmetric stretching and bending vibrations. derpharmachemica.com

C-H Stretching: Asymmetric and symmetric stretching modes are found in the 2900-3000 cm⁻¹ region.

Bending Vibrations: Asymmetric and symmetric bending (deformation) modes typically appear in the 1450 cm⁻¹ and 1375 cm⁻¹ regions, respectively.

The combination of these distinct vibrational modes provides a comprehensive picture of the molecular structure. The precise positions and intensities of these bands can be influenced by the molecular environment, such as the solvent used or the solid-state packing, as well as by the presence of different substituents on the pyrazole ring.

Below is an interactive table summarizing the expected characteristic vibrational frequencies for "this compound" based on data from analogous structures.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
AlkyneC≡C Stretch2100 - 2200IR, Raman
EsterC=O Stretch1700 - 1730IR
EsterC-O Stretch1200 - 1300IR
PyrazoleN-H Stretch3100 - 3300IR
PyrazoleAromatic C-H Stretch~3000 - 3100IR, Raman
PyrazoleC=C, C=N Ring Stretch1400 - 1600IR, Raman
MethylAsymmetric C-H Stretch~2960IR, Raman
MethylSymmetric C-H Stretch~2870IR, Raman
MethylAsymmetric Bending~1450IR
MethylSymmetric Bending~1375IR

Theoretical and Computational Chemistry Investigations of Methyl 3 1h Pyrazol 3 Yl Propiolate

Molecular Dynamics and Conformational Search StudiesNo specific molecular dynamics or conformational studies found.

Despite a comprehensive search for theoretical and computational chemistry investigations focusing specifically on Methyl 3-(1H-pyrazol-3-yl)propiolate, no dedicated studies detailing the intramolecular interactions and electronic effects of this particular compound could be located. Research in the public domain extensively covers computational analyses of the broader class of pyrazole (B372694) derivatives, employing methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM) theory to explore the electronic properties, stability, and reactivity of these heterocyclic systems. nih.goveurasianjournals.comnih.gov However, specific data and detailed findings for this compound are not available in the reviewed literature.

General computational studies on pyrazole derivatives indicate that the electronic characteristics of these molecules are significantly influenced by the nature and position of substituent groups on the pyrazole ring. tsijournals.comresearchgate.net These studies often analyze parameters such as charge distribution, frontier molecular orbital energies (HOMO-LUMO gap), and hyperpolarizability to predict the chemical behavior and potential applications of these compounds. For instance, DFT calculations are commonly used to optimize the molecular geometry and to understand the electronic structure, which is crucial for predicting reactivity and intermolecular interactions. nih.gov

Given the absence of specific research on this compound, a detailed analysis of its intramolecular interactions and electronic effects, including specific data tables as requested, cannot be provided at this time. Such an analysis would require a dedicated computational chemistry study to be performed on this molecule.

Emerging Research Frontiers and Future Prospects for Pyrazole Propiolate Chemistry

Development of Greener and More Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazole (B372694) derivatives. nih.govresearchgate.net Future research will likely focus on developing more environmentally benign methods for the synthesis of Methyl 3-(1h-pyrazol-3-yl)propiolate and related structures. Key areas of development include the use of alternative energy sources, greener reaction media, and recyclable catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrazoles. mdpi.com This technology offers significant advantages over conventional heating methods, including shorter reaction times and reduced energy consumption. Another promising approach is the use of ultrasound irradiation, which can enhance reaction efficiency and selectivity. ias.ac.in

The development of solvent-free reaction conditions represents a significant step towards more sustainable chemical processes. researchgate.netmdpi.com By eliminating the need for volatile organic solvents, these methods reduce waste and minimize environmental impact. Additionally, the use of water as a green solvent is gaining traction in pyrazole synthesis. researchgate.net

The table below summarizes some green synthetic strategies applicable to pyrazole derivatives.

Green Synthetic StrategyDescriptionPotential Advantages for Pyrazole-Propiolate Synthesis
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times and increased yields. mdpi.comRapid and efficient synthesis, potentially minimizing side reactions and decomposition of the thermally sensitive propiolate group.
Ultrasound-Assisted Synthesis Employs high-frequency sound waves to induce cavitation, enhancing mass transfer and reaction rates. ias.ac.inImproved reaction kinetics and yields under milder conditions, preserving the integrity of the molecule.
Solvent-Free Reactions Reactions are conducted in the absence of a solvent, often by grinding or melting the reactants together. mdpi.comReduces solvent waste, simplifies purification, and lowers the environmental footprint of the synthesis.
Aqueous Media Synthesis Utilizes water as the reaction solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.netEnhances the "green" profile of the synthesis, although solubility of reactants may be a challenge.
Recyclable Catalysts Employs heterogeneous or supported catalysts that can be easily recovered and reused. nih.govReduces catalyst waste and cost, contributing to a more sustainable and economical process.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic properties of the pyrazole ring, combined with the electrophilic nature of the propiolate triple bond, suggest that this compound may exhibit novel reactivity. The pyrazole nucleus can act as both a weak base and a weak acid, and its different ring positions have distinct reactivity towards electrophiles and nucleophiles. mdpi.com Specifically, electrophilic substitution preferentially occurs at the C4 position, while nucleophilic attacks are favored at C3 and C5. mdpi.com

Future research is expected to uncover unprecedented chemical transformations involving this molecule. For instance, the interplay between the pyrazole's N-H proton and the propiolate moiety could lead to novel intramolecular cyclization reactions, affording fused heterocyclic systems. The pyrazole ring can also act as a ligand, coordinating with metal centers to facilitate unique catalytic transformations. mdpi.com

Furthermore, the propiolate group is a versatile building block for various cycloaddition reactions, such as 1,3-dipolar cycloadditions. researchgate.netnih.gov The reaction of this compound with various dipoles could lead to the synthesis of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science.

The following table outlines potential areas for exploring novel reactivity.

Reactivity PatternDescriptionPotential Outcome
Intramolecular Cyclizations Reactions where the pyrazole ring and the propiolate side chain react with each other, often promoted by heat or a catalyst.Formation of novel fused pyrazole-containing heterocycles with unique structural and electronic properties.
Metal-Catalyzed Cross-Coupling The pyrazole ring can be functionalized via C-H activation or by introducing a leaving group, followed by coupling with various partners. nih.govSynthesis of highly substituted pyrazole-propiolates with tailored properties.
Novel Cycloaddition Reactions The propiolate triple bond can participate in various cycloaddition reactions with dienes, dipoles, or other unsaturated systems. nih.govAccess to a wide range of complex heterocyclic structures in a single step.
Tandem Reactions A sequence of two or more reactions that occur in a single pot, where the product of the first reaction is the substrate for the next.Efficient and atom-economical synthesis of complex molecules from simple starting materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, higher yields, and easier scalability. mdpi.commonash.edu The synthesis of pyrazole derivatives is well-suited for integration into flow chemistry platforms. mdpi.com Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for exothermic reactions or when dealing with unstable intermediates. mdpi.com

The synthesis of this compound could be adapted to a flow process, potentially involving the continuous mixing of a hydrazine (B178648) precursor with a suitable three-carbon synthon under optimized conditions. Flow chemistry also enables the telescoping of reaction sequences, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. acs.org

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can further accelerate the discovery and optimization of new pyrazole-propiolate derivatives. These platforms can rapidly screen a wide range of reaction conditions and starting materials, leading to the efficient generation of libraries of compounds for biological screening or materials testing.

Feature of Flow ChemistryBenefit for Pyrazole-Propiolate Synthesis
Precise Process Control Improved control over reaction temperature, pressure, and stoichiometry, leading to higher selectivity and yields. mdpi.com
Enhanced Safety The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents or exothermic reactions.
Rapid Reaction Optimization Automated flow systems allow for the rapid screening of reaction parameters, accelerating the development of optimal synthetic protocols.
Scalability Scaling up production in a flow system is typically achieved by running the reactor for a longer period, rather than using larger reaction vessels.
Telescoped Synthesis Multiple reaction steps can be performed in a continuous sequence without isolating intermediates, improving overall efficiency. acs.org

Potential Applications in Advanced Materials Precursors (excluding specific material properties)

The rigid, planar structure of the pyrazole ring and the linear geometry of the propiolate group make this compound an attractive building block for the synthesis of advanced materials. Pyrazole derivatives have found applications in supramolecular and polymer chemistry. mdpi.com

The presence of multiple reactive sites in this compound allows for its incorporation into polymeric structures through various polymerization techniques. For example, the N-H group of the pyrazole can be functionalized to introduce a polymerizable group, or the propiolate moiety can participate in polymerization reactions. The resulting polymers could have interesting architectures and be precursors to materials with novel electronic or optical properties.

Furthermore, the ability of the pyrazole ring to coordinate with metal ions suggests that this compound could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and potential applications in gas storage, separation, and catalysis.

Potential Material ClassRole of this compound
Conjugated Polymers The pyrazole-propiolate backbone could be incorporated into a conjugated polymer chain, serving as a key structural unit.
Metal-Organic Frameworks (MOFs) The pyrazole nitrogen atoms can act as coordination sites for metal ions, forming the nodes of a porous framework.
Functional Dyes The extended π-system of the molecule suggests its potential as a chromophore that could be further functionalized. researchgate.net
Cross-linking Agents The bifunctional nature of the molecule allows it to act as a cross-linker to modify the properties of existing polymers.

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity but may require post-synthesis purification via column chromatography .
  • Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) balances cost and efficiency .
  • Temperature : Elevated temperatures (70–80°C) accelerate coupling but risk side reactions (e.g., alkyne oligomerization) .

Q. SAR Strategies :

Parallel synthesis : Generate libraries with varied substituents (e.g., halogen, alkyl) at pyrazole C-3/C-5 .

Pharmacophore mapping : Overlay active conformations using DFT calculations (e.g., Gaussian 16) to identify critical H-bond donors .

Q. Experimental Validation :

  • SHELXL Refinement : Assign disorder models for flexible ester groups .
  • Hirshfeld Surface Analysis : Quantify H-bond contributions (e.g., 35% from O∙∙∙H contacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.